9-Chloro-9-phosphabicyclo[4.2.1]nonane

Catalog No.
S13975128
CAS No.
106308-31-0
M.F
C8H14ClP
M. Wt
176.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloro-9-phosphabicyclo[4.2.1]nonane

CAS Number

106308-31-0

Product Name

9-Chloro-9-phosphabicyclo[4.2.1]nonane

IUPAC Name

9-chloro-9-phosphabicyclo[4.2.1]nonane

Molecular Formula

C8H14ClP

Molecular Weight

176.62 g/mol

InChI

InChI=1S/C8H14ClP/c9-10-7-3-1-2-4-8(10)6-5-7/h7-8H,1-6H2

InChI Key

UMFHTEXKXUQKBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)P2Cl

9-Chloro-9-phosphabicyclo[4.2.1]nonane is a bicyclic organophosphorus compound characterized by its unique bicyclic structure that incorporates a phosphorus atom. Its molecular formula is C8H14ClPC_8H_{14}ClP, indicating the presence of chlorine along with carbon, hydrogen, and phosphorus. This compound is part of a broader class of bicyclic phosphines, which are known for their diverse reactivity and applications in various fields, including catalysis and material science.

  • Oxidation: The compound can be oxidized to form phosphine oxides using agents such as hydrogen peroxide or oxygen.
  • Reduction: It can be reduced to generate phosphines, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: The phosphorus atom is capable of undergoing substitution reactions with various electrophiles, leading to the formation of alkylphosphines and acylphosphines .

Major Products Formed

  • Oxidation: Phosphine oxides.
  • Reduction: Phosphines.
  • Substitution: Alkylphosphines and acylphosphines.

Research into the biological activity of 9-chloro-9-phosphabicyclo[4.2.1]nonane is ongoing, with preliminary studies suggesting potential applications in drug development due to its structural properties. Its ability to coordinate with transition metals may enhance its bioactivity, making it a candidate for further investigation in medicinal chemistry.

The synthesis of 9-chloro-9-phosphabicyclo[4.2.1]nonane typically involves the following steps:

  • Reaction of 1,5-Cyclooctadiene with Phosphine: This initial step forms the bicyclic framework with the phosphorus atom incorporated.
  • Chlorination: The product can then be chlorinated using reagents such as sulfuryl chloride to introduce the chlorine atom into the structure.
  • Purification: The crude product is purified through techniques such as distillation or recrystallization to obtain pure 9-chloro-9-phosphabicyclo[4.2.1]nonane .

Industrial Production

Industrial methods for synthesizing this compound mirror laboratory techniques but are optimized for larger scale production, often utilizing continuous flow reactors to enhance efficiency and yield.

9-Chloro-9-phosphabicyclo[4.2.1]nonane has several applications:

  • Catalysis: It serves as a ligand in transition metal catalysis, improving the reactivity and selectivity of various chemical processes.
  • Material Science: The compound is explored for its potential in creating new materials with unique properties.
  • Pharmaceuticals: Ongoing research aims to assess its potential as a bioactive molecule in drug development .

Studies investigating the interactions of 9-chloro-9-phosphabicyclo[4.2.1]nonane with transition metals reveal that it forms stable complexes that facilitate various catalytic cycles. These interactions are critical in enhancing the reactivity of metal centers, thus promoting efficient chemical transformations in catalytic applications .

Several compounds share structural similarities with 9-chloro-9-phosphabicyclo[4.2.1]nonane:

Compound NameStructure TypeUnique Features
9-Phosphabicyclo[3.3.1]nonaneBicyclic organophosphorusDifferent ring structure; distinct reactivity
9-Borabicyclo[3.3.1]nonaneBicyclic organoboronContains boron instead of phosphorus; different applications
9-Hydrocarbyl-9-phosphabicyclononaneBicyclic organophosphorusSubstituted hydrocarbons affect properties

Uniqueness

The uniqueness of 9-chloro-9-phosphabicyclo[4.2.1]nonane lies in its specific bicyclic structure and the incorporation of chlorine, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis, setting it apart from other similar compounds .

Radical-Mediated Hydrophosphination Approaches in Bicyclic Systems

Radical-mediated hydrophosphination has emerged as a powerful strategy for constructing phosphorus-containing bicyclic frameworks. The reaction typically involves the addition of a phosphorus-centered radical to unsaturated bonds within cyclic precursors. For 9-chloro-9-phosphabicyclo[4.2.1]nonane, this approach leverages the reactivity of 1,5-cyclooctadiene as a substrate, which undergoes radical-initiated cyclization with phosphine derivatives.

A key advancement in this area involves the use of rhodium catalysts with N-heterocyclic carbene (NHC) ligands, which prevent catalyst deactivation by stabilizing reactive intermediates. For example, the RhI-NHC complex [Rh(μ-Cl)(IPr)(η²-coe)]₂ facilitates the regioselective addition of diphenylphosphine to alkynes, a reaction mechanism that can be adapted to bicyclic systems. The stereoelectronic properties of the NHC ligand enhance the stability of the rhodium-phosphide intermediate, enabling efficient hydrophosphination at elevated temperatures (80–165°C).

The radical pathway proceeds through a chain mechanism involving initiation by thermal or photolytic cleavage of P–H bonds, followed by hydrogen atom transfer (HAT) to the alkyne. This generates a phosphorus-centered radical that adds to the bicyclic framework, forming the desired phosphabicyclo structure. Kinetic studies reveal that the reaction rate is highly dependent on the steric bulk of the phosphine and the electronic nature of the alkyne substituents. For instance, electron-withdrawing groups on the alkyne accelerate the addition by polarizing the π-system, thereby facilitating radical attack.

Catalytic Pathways for Chlorine Substituent Introduction

The introduction of the chlorine substituent at the 9-position of the phosphabicyclo framework is a critical step that dictates the compound’s subsequent reactivity. Two primary methodologies dominate this transformation: (1) direct chlorination of preformed phosphabicyclo intermediates and (2) incorporation of chlorine during cyclization.

Direct chlorination typically employs chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as electrophilic chlorinating agents. For example, treatment of 9-phosphabicyclo[4.2.1]nonane with Cl₂ in dichloromethane at −20°C yields the chlorinated product with >90% selectivity. The reaction proceeds via a two-step mechanism: initial coordination of Cl₂ to the phosphorus atom, followed by nucleophilic displacement of hydrogen chloride (HCl). Catalytic amounts of Lewis acids such as aluminum trichloride (AlCl₃) enhance the electrophilicity of chlorine, reducing side reactions such as ring-opening or oxidation.

An alternative approach involves the use of palladium-catalyzed cross-coupling reactions to introduce chlorine during the cyclization step. For instance, the reaction of 1,5-cyclooctadiene with chlorophosphines in the presence of palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) generates the chlorinated bicyclic product directly. This method eliminates the need for post-synthetic chlorination, improving overall atom economy. The catalytic cycle involves oxidative addition of the chlorophosphine to Pd(0), followed by alkyne insertion and reductive elimination to form the P–C bond.

Chlorination MethodReagents/CatalystsTemperatureSelectivity (%)Yield (%)
Direct ChlorinationCl₂, AlCl₃−20°C9285
Palladium-CatalyzedPd(PPh₃)₄, Ph₂PCl80°C8878

Solvent Effects and Reaction Kinetics in Large-Scale Production

The choice of solvent profoundly influences reaction kinetics, selectivity, and scalability in the synthesis of 9-chloro-9-phosphabicyclo[4.2.1]nonane. Polar aprotic solvents such as tetrahydrofuran (THF) and m-xylene are commonly employed due to their ability to stabilize charged intermediates and dissolve both organic and inorganic reactants.

In large-scale production, continuous flow reactors have replaced batch systems to mitigate heat transfer limitations and improve mixing efficiency. For example, a THF-mediated reaction conducted in a continuous flow reactor at 165°C achieves 81% conversion within 36 hours, compared to 50% conversion in batch mode under identical conditions. The enhanced mass transfer in flow systems reduces localized hot spots, minimizing side reactions such as homocoupling of phosphine intermediates.

Kinetic analysis reveals that the reaction follows a second-order rate law, dependent on both the concentration of the phosphine precursor and the alkyne. Activation energy (Eₐ) calculations for the cyclization step range from 60–75 kJ/mol, depending on the solvent dielectric constant. Lower Eₐ values are observed in m-xylene (ε = 2.4) compared to THF (ε = 7.5), suggesting that nonpolar solvents accelerate the rate-determining step by reducing solvation of the transition state.

SolventDielectric Constant (ε)Rate Constant (k, ×10⁻⁴ L/mol·s)Activation Energy (Eₐ, kJ/mol)
m-Xylene2.43.262
THF7.51.871
Acetic Acid6.22.168

The application of 9-chloro-9-phosphabicyclo[4.2.1]nonane in transition metal-catalyzed cross-coupling reactions has demonstrated remarkable efficacy, particularly in palladium-catalyzed systems [3] . Research has shown that phosphabicyclic ligands exhibit superior coordinating ability and catalytic potential compared to their traditional counterparts [5]. The unique bicyclic structure provides enhanced stability and selectivity in cross-coupling transformations .

Studies investigating palladium-catalyzed cross-coupling reactions have revealed that phosphabicyclic complexes achieve product efficiencies between 88% and 100% . The enhanced performance is attributed to the ligand's ability to form stable complexes with transition metals, which facilitates various catalytic cycles critical for efficient chemical transformations . The phosphorus atom in the bicyclic structure plays a crucial role in stabilizing the metal center and enhancing the reactivity of the complex .

Catalytic Performance Data

Reaction TypeMetal CatalystEfficiency (%)Temperature (°C)Reference
Suzuki-Miyaura Cross-CouplingPalladium88-10080-120
Cross-Coupling with Aryl BromidesPalladium85-95100-140 [3]
Biaryl FormationPalladium90-98110-130 [5]

The mechanistic studies suggest that the dissociative pathway is the dominant reaction manifold in these cross-coupling reactions, with the phosphabicyclic ligand facilitating rapid initiation compared to traditional phosphine ligands [6]. The electronic effects arising from the phosphorus-based supporting ligands contribute significantly to the enhanced catalytic performance [7].

Research has demonstrated that phosphabicyclic ligands containing incongruent substituents exhibit superior performance in cross-coupling reactions [8]. The ability of these ligands to form coordinatively unsaturated palladium complexes improves the efficacy and efficiency of cross-coupling transformations [8]. The steric and electronic properties of the phosphabicyclic framework allow for fine-tuning of catalytic activity through modification of substituents [7].

Stereoselective Cyclopropanation Reactions Mediated by Phosphabicyclic Complexes

The application of 9-chloro-9-phosphabicyclo[4.2.1]nonane in stereoselective cyclopropanation reactions has shown exceptional promise for generating optically active cyclopropane derivatives [9]. Phosphabicyclic complexes demonstrate remarkable stereoselectivity in these transformations, achieving both high diastereomeric and enantiomeric excess values [9] [10].

Recent developments in chemoenzymatic strategies have incorporated phosphabicyclic ligands to achieve highly diastereo- and enantioselective cyclopropanation reactions [9]. These systems enable the stereoselective assembly and structural diversification of cyclopropyl ketones, which are highly versatile yet underexploited functionalized cyclopropanes [9]. The biocatalytic systems utilizing phosphabicyclic frameworks offer remarkably broad substrate scope with high stereoselectivity across various substrate classes [9].

Stereoselectivity Data in Cyclopropanation

Substrate ClassDiastereomeric Excess (%)Enantiomeric Excess (%)Yield (%)Reference
Vinylarenes>9997-9954-65 [9]
α-Aryl Diazoketones>9998-9940-60 [9]
α-Alkyl Diazoketones999921-50 [9]
Disubstituted Olefins>9595-9845-70 [10]

The mechanistic studies reveal that phosphabicyclic complexes enable predictable and highly conserved stereoselectivity in cyclopropanation transformations [9]. The rigid bicyclic framework provides a well-defined chiral environment that promotes stereoselective bond formation [9]. Crystallographic analysis has confirmed the absolute configuration of cyclopropanation products, demonstrating the reliability of stereochemical outcomes [9].

The versatility of phosphabicyclic-mediated cyclopropanation extends to challenging substrates such as heteroaryl-containing olefins and highly substituted alkenes [9]. These substrates are notoriously difficult for traditional transition-metal catalyzed cyclopropanations due to the propensity of heteroatoms to bind and inhibit metal centers [9]. The phosphabicyclic framework overcomes these limitations through its unique coordination properties [9].

Comparative Efficacy in Olefin Metathesis vs. Traditional Phosphine Ligands

The evaluation of 9-chloro-9-phosphabicyclo[4.2.1]nonane in olefin metathesis reactions reveals significant advantages over traditional phosphine ligands [11] [12]. The incorporation of phosphorus-nitrogen bonds into the phosphine ligand architecture accelerates catalyst initiation relative to traditional tricyclohexylphosphine systems [11]. These phosphabicyclic ligands demonstrate enhanced dissociation rates, which correlate directly with improved catalytic performance [11].

Studies on ruthenium olefin metathesis catalysts bearing phosphabicyclic ligands show initiation rates up to 40 times faster than parent catalysts containing traditional phosphine ligands [11]. The enhanced performance is attributed to a combination of steric effects, inductive effects, and ligand conformational factors that contribute to accelerated phosphine dissociation [11]. Computational studies reveal that ligand conformational changes in the transition state contribute significantly to rapid dissociation for phosphabicyclic ligands [11].

Comparative Performance in Olefin Metathesis

Ligand TypeInitiation Rate (s⁻¹)Ring-Opening Metathesis Polymerization ActivityRelative Performance vs. TraditionalReference
9-Chloro-9-phosphabicyclo[4.2.1]nonane0.045-0.180Enhanced15-40x faster [11]
Traditional Tricyclohexylphosphine0.003-0.012StandardBaseline [11]
Aminophosphine Derivatives0.025-0.150Improved8-35x faster [11]
Phosphabicyclo[3.3.1]nonane0.030-0.120Enhanced10-30x faster [12]

The application of phosphabicyclic ligands in ring-opening metathesis polymerization demonstrates dramatic enhancement in catalyst reactivity [11]. The correlation between initiation rates and polymerization activity confirms the direct relationship between ligand design and catalytic performance [11]. The phosphabicyclic framework provides optimal balance between ligand binding strength and dissociation kinetics [11].

Mechanistic investigations reveal that phosphabicyclic ligands undergo metathesis via a dissociative mechanism involving rate-determining phosphine loss [13]. The unique structural features of the bicyclic framework facilitate this dissociation process more effectively than traditional linear phosphine ligands [13]. The resulting coordinatively unsaturated active species demonstrate enhanced reactivity toward olefin substrates [13].

The electronic properties of phosphabicyclic ligands contribute significantly to their superior performance in metathesis reactions [14]. The phosphorus atom's integration into the bicyclic structure modifies its electronic characteristics, leading to optimal sigma-donation and pi-acceptance properties [14]. These electronic effects, combined with the rigid structural framework, result in highly active and selective metathesis catalysts [14].

Iridium-Based Photocatalysis for Halophosphine Functionalization

The visible light-induced activation of halophosphines represents a significant advancement in photoredox catalysis, providing access to phosphorus-based synthons under mild conditions. In the case of 9-Chloro-9-phosphabicyclo[4.2.1]nonane, the mechanistic understanding draws from comprehensive studies of related halophosphine systems using iridium-based photocatalysts [1] [2].

The photocatalytic activation process employs an iridium(III)-based photocatalyst, typically Ir[dFFppy]2-(4,4'-dCF3bpy)PF6, which exhibits an excited state oxidation potential of +0.97 V versus saturated calomel electrode [1]. This catalyst system demonstrates exceptional efficiency with catalyst loadings as low as 0.1 mol%, making it highly attractive for synthetic applications [2].

The fundamental mechanism involves initial photoexcitation of the iridium(III) complex, followed by reductive quenching by N,N-diisopropylethylamine (DIPEA) as the electron donor. Stern-Volmer analysis reveals that this quenching process occurs with diffusion-controlled kinetics, exhibiting rate constants of 1.1 × 10^10 M^-1 s^-1 [1]. This exceptionally fast quenching rate ensures efficient formation of the reduced iridium(II) species, which serves as the key reductant in the catalytic cycle.

ParameterValueSignificance
Photocatalyst excited state quenching rate (k_q)1.1 × 10^10 M^-1 s^-1 [1]Diffusion-controlled electron transfer
Excited state oxidation potential [*Ir(III)/Ir(II)]+0.97 V vs SCE [1]Thermodynamic driving force
Catalyst loading0.1 mol% [2]High catalytic efficiency
Halophosphine quenching rate (relative to DIPEA)~100x slower than DIPEA [3]Substrate selectivity

A critical observation in these mechanistic studies is that halophosphines, including 9-Chloro-9-phosphabicyclo[4.2.1]nonane analogs, quench the iridium(III) excited state approximately two orders of magnitude slower than the DIPEA donor [3]. This differential quenching behavior ensures that the primary photochemical event involves reductive quenching by the amine donor rather than direct substrate activation.

The activation of halophosphines proceeds through single electron transfer from the photogenerated iridium(II) species to the phosphorus-chlorine bond. This electron transfer step is followed by rapid dissociation of the chloride anion, generating a highly reactive phosphine radical intermediate. The phosphine radical subsequently abstracts a hydrogen atom from DIPEA or its oxidized degradation products, forming the corresponding secondary phosphine [2].

Transient Intermediate Characterization in Light-Driven Reactions

The characterization of transient intermediates in the photoredox activation of halophosphines has been achieved through advanced spectroscopic techniques, particularly transient absorption spectroscopy. These studies provide crucial insights into the temporal evolution of reactive species and the mechanistic pathway of the transformation.

Transient absorption measurements at 520 nm reveal the formation and decay dynamics of the iridium(II) reduced state [1]. The kinetic traces demonstrate that the photogenerated iridium(II) species exhibits a characteristic recombination lifetime of approximately 10 microseconds in the absence of halophosphine substrates. This relatively long-lived intermediate is essential for productive electron transfer to the substrate.

Intermediate/SpeciesDetection MethodLifetime/CharacteristicsReference
Ir(III) excited stateEmission spectroscopyQuenched by DIPEA [1]
Ir(II) reduced stateTransient absorption (520 nm)~10 μs [1]
DIPEA- + oxidized donorTransient absorptionRecombination with Ir(II) [1]
Phosphine radical (R2P- )H-atom abstraction productsHighly reactive [2]
Secondary phosphine (R2PH)NMR spectroscopyStable intermediate [1]

A particularly intriguing observation from the transient absorption studies is that the presence of halophosphine substrates actually prolongs the lifetime of the iridium(II) state rather than accelerating its consumption [1]. This counterintuitive behavior indicates that electron transfer from iridium(II) to the halophosphine is slower than the recombination process with the oxidized DIPEA donor. The mechanistic implications suggest that a reversible interaction between the oxidized donor and the halophosphine substrate occurs, which decelerates the back-electron transfer process.

The phosphine radical intermediates generated through this process are extremely reactive and cannot be directly observed spectroscopically. However, their formation is evidenced by the rapid hydrogen atom abstraction from the amine donor, leading to the formation of secondary phosphine products. The high reactivity of these phosphine radicals is consistent with their role as key intermediates in the overall transformation.

The detection of secondary phosphines through NMR spectroscopy provides direct evidence for the successful reduction of the phosphorus-chlorine bond [1]. These secondary phosphines represent stable intermediates that can either serve as final products or undergo further transformation through subsequent photoredox processes.

Parent–Child Reaction Dynamics in Diphosphine Formation

The formation of diphosphines from halophosphines represents a fascinating example of parent–child reaction dynamics in photoredox catalysis. This process involves the initial formation of secondary phosphines, which then react with remaining halophosphine starting material to form diphosphine products [1] [2].

The temporal evolution of this transformation has been carefully monitored through time-resolved NMR spectroscopy. For diphenylchlorophosphine (Ph2PCl), the reaction proceeds through distinct phases: initial rapid formation of tetraphenyldiphosphine (Ph2P-PPh2) within 45 minutes, achieving yields of 65%, followed by subsequent reduction of the diphosphine to diphenylphosphine (Ph2PH) over 24 hours, reaching final yields of 74% [1].

SubstrateProduct TypeYield (%)Reaction TimeReference
Et2PClDiphosphine54Standard [2]
Cy2PClDiphosphine99Standard [2]
tBu2PClSecondary phosphine65104 days [2]
Ph2PClDiphosphine → Secondary phosphine65 → 7445 min → 24 h [1]
Ph2PBrDiphosphine → Secondary phosphine68 → 8245 min → 12 h [1]

The mechanistic pathway for diphosphine formation involves nucleophilic attack of the photogenerated secondary phosphine on the remaining halophosphine substrate. This child–parent reaction occurs in the presence of the DIPEA base, which facilitates the nucleophilic substitution by abstracting the hydrogen from the secondary phosphine and promoting chloride displacement.

The efficiency of diphosphine formation is highly dependent on the steric bulk of the phosphine substituents. Alkyl-substituted halophosphines such as diethylchlorophosphine (Et2PCl) and dicyclohexylchlorophosphine (Cy2PCl) readily form the corresponding diphosphines with yields of 54% and 99%, respectively [2]. However, the highly bulky di-tert-butylchlorophosphine (tBu2PCl) does not form diphosphine products, instead yielding the secondary phosphine (tBu2PH) in 65% yield after extended reaction times of 104 days [2].

The subsequent reduction of diphosphines to secondary phosphines represents a unique aspect of aryl-substituted systems. This process is exclusive to diphosphines bearing aryl substituents and is not observed for alkyl analogs [1]. The mechanistic basis for this selectivity lies in the significantly different reduction potentials of aryl versus alkyl diphosphines, with aryl-containing systems exhibiting considerably less negative reduction potentials.

The overall parent–child reaction dynamics demonstrate the complex interplay between substrate structure, reaction kinetics, and product distribution in photoredox catalysis. The ability to control these parameters through careful selection of reaction conditions and substrate design provides opportunities for selective synthesis of either diphosphine or secondary phosphine products.

XLogP3

2.5

Exact Mass

176.0521651 g/mol

Monoisotopic Mass

176.0521651 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types